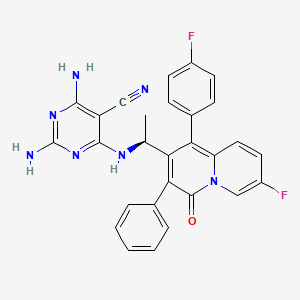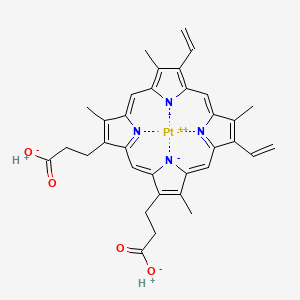
N-Nitrosoglyphosate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosoglyphosate (sodium) is a nitrosamine degradation product and synthetic impurity of the widely used herbicide glyphosate. It is formed through the reaction of nitrates with glyphosate and has been observed in soils treated with sodium nitrite and glyphosate at elevated levels . The compound is of significant concern due to its potential toxicity and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosoglyphosate (sodium) is typically formed as an impurity during the production of glyphosate. The synthesis involves the reaction of glyphosate with nitrates under specific conditions. For instance, the formation of N-Nitrosoglyphosate has been observed in soils treated with sodium nitrite and glyphosate at elevated levels .
Industrial Production Methods
The industrial production of N-Nitrosoglyphosate (sodium) is not a deliberate process but rather a byproduct of glyphosate manufacturing. The accepted methodology for determining N-Nitrosoglyphosate in glyphosate formulations involves high-performance liquid chromatography (HPLC) with UV detection .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosoglyphosate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can alter the nitroso group.
Substitution: Substitution reactions may occur, particularly involving the nitroso group.
Common Reagents and Conditions
Common reagents used in the reactions of N-Nitrosoglyphosate (sodium) include sodium nitrite, hydrogen peroxide, and formic acid . The conditions for these reactions vary but often involve specific pH levels and temperatures to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of N-Nitrosoglyphosate (sodium) depend on the specific reaction conditions. For example, oxidation may yield different nitroso derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
N-Nitrosoglyphosate (sodium) has several scientific research applications, including:
Biology: Studied for its potential toxicological effects on various biological systems.
Medicine: Investigated for its potential role in carcinogenesis due to its nitrosamine structure.
Industry: Monitored as an impurity in glyphosate formulations to ensure compliance with safety regulations.
Mechanism of Action
The mechanism of action of N-Nitrosoglyphosate (sodium) involves its interaction with biological molecules. As a nitrosamine, it can form DNA adducts, leading to mutations and potential carcinogenic effects . The compound’s molecular targets include nucleic acids and proteins, which can be altered through nitrosation reactions.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine with similar toxicological properties.
N-Nitrosodiethylamine (NDEA): Known for its carcinogenic effects.
N-Nitrosomorpholine (NMOR): Studied for its environmental and health impacts.
Uniqueness
N-Nitrosoglyphosate (sodium) is unique due to its formation as an impurity in glyphosate formulations. Its presence in agricultural products and potential environmental impact make it a compound of significant concern .
Properties
Molecular Formula |
C3H6N2NaO6P |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
sodium;2-[nitroso(phosphonomethyl)amino]acetate |
InChI |
InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1 |
InChI Key |
ANBNFCKWUZJADZ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])N(CP(=O)(O)O)N=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)


![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)

![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)


![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)




